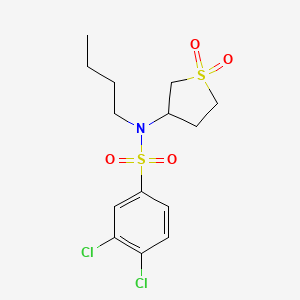

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is not directly reported in the provided papers. However, a related compound, N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides, was synthesized as potential anticancer agents. These compounds were created to exhibit cytotoxic activity against human tumor cell lines, with some showing significant inhibitory activity at low micromolar concentrations . Another related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These studies suggest that the synthesis of sulfonamide derivatives is an area of active research, particularly for their potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of the compound is not explicitly analyzed in the provided papers. However, the structural characterization of similar sulfonamide derivatives is a critical step in understanding their potential as anticancer agents. The compounds synthesized in the first study were characterized and screened for their cytotoxic activity, indicating the importance of structural features in their biological activity . The second paper does not focus on the molecular structure of the catalyst but rather on its efficiency in promoting the synthesis of xanthene derivatives .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives are highlighted in both papers. In the first study, the synthesized compounds were screened for their antitumor activity, which implies that they may participate in reactions with biological targets . The second paper describes the use of a sulfonamide derivative as a catalyst in the synthesis of xanthene derivatives, showcasing its role in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide are not detailed in the provided papers. However, the properties of sulfonamide derivatives, in general, are crucial for their function as drugs or catalysts. The solubility, stability, and reactivity of these compounds are factors that would influence their biological activity and their efficiency in chemical reactions, as seen in the context of the studies .

Applications De Recherche Scientifique

Fluorescent Probe Development for Environmental and Biological Sciences

A study described the use of sulfonamide derivatives in the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, showed high sensitivity and selectivity with potential applications in environmental and biological sciences for thiophenols sensing in water samples, highlighting the compound's utility in sensitive detection techniques (Wang et al., 2012).

Oxidative Conversion in Organic Synthesis

Another research application involves the oxidative conversion of sulfur compounds to arenesulfonyl chlorides using N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide, demonstrating the compound's role in facilitating mild and efficient reactions for synthesizing valuable chemical intermediates with broad substrate scope. This process is highlighted as a practical and complementary method to existing syntheses of aryl or heteroarylsulfonyl chlorides, underlining the compound's significance in organic synthesis (Veisi et al., 2011).

Catalyst in Organic Reactions

The novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This application showcases the compound's role in enhancing reaction efficiency and environmental sustainability in organic synthesis (Goli-Jolodar et al., 2016).

Friedel-Crafts Sulfonylation

Research also explored the use of sulfonamide derivatives in Friedel-Crafts sulfonylation reactions within 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as both reaction media and catalysts. This study demonstrates the compound's utility in achieving almost quantitative yields of diaryl sulfones under ambient conditions, highlighting its contribution to green chemistry and efficient synthesis methods (Nara et al., 2001).

Propriétés

IUPAC Name |

N-butyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO4S2/c1-2-3-7-17(11-6-8-22(18,19)10-11)23(20,21)12-4-5-13(15)14(16)9-12/h4-5,9,11H,2-3,6-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOFVANRFDBEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)